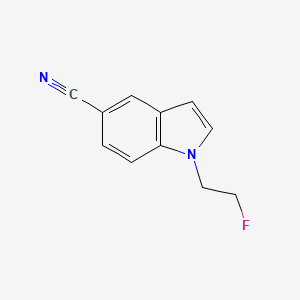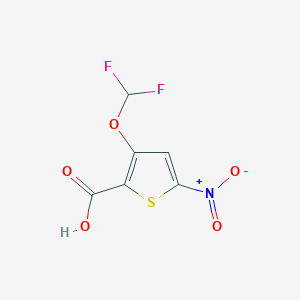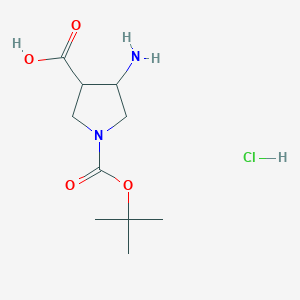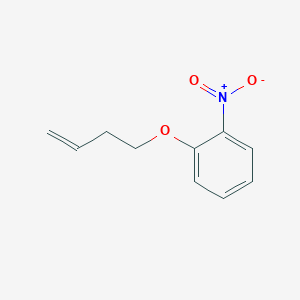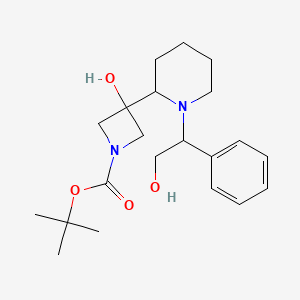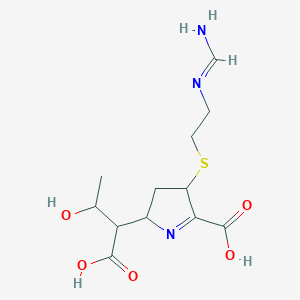![molecular formula C42H51ClN6O6 B12066664 3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ensemble Compound 159 is a peptide inhibitor of interleukin-17A (IL-17A). This compound is known for its ability to bind to IL-17A and inhibit the formation of the IL-17A–IL-17RA complex. It has shown efficacy in various assays, including enzyme-linked immunosorbent assay (ELISA), HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ensemble Compound 159 involves multiple steps, starting with the preparation of the peptide backbone. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is obtained after cleavage from the resin and purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Ensemble Compound 159 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
Ensemble Compound 159 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is also involved in binding interactions with IL-17A, which can be considered a type of non-covalent interaction.
Common Reagents and Conditions
Peptide Synthesis: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification: HPLC with appropriate solvents (e.g., acetonitrile, water) is used for purification.
Major Products Formed
The major product formed is Ensemble Compound 159 itself, which is a peptide with a specific sequence designed to inhibit IL-17A .
科学研究应用
Ensemble Compound 159 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and binding interactions.
Biology: Employed in assays to investigate the role of IL-17A in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving IL-17A, such as rheumatoid arthritis.
Industry: Utilized in the development of new peptide-based inhibitors and therapeutic agents.
作用机制
Ensemble Compound 159 exerts its effects by binding to IL-17A and inhibiting the formation of the IL-17A–IL-17RA complex. This inhibition prevents the downstream signaling pathways mediated by IL-17A, which are involved in inflammatory responses. The compound’s binding affinity and specificity for IL-17A are critical for its inhibitory activity .
相似化合物的比较
Similar Compounds
Ensemble Compound 158: Another peptide inhibitor of IL-17A with a slightly different sequence.
Ensemble Compound 160: A peptide inhibitor targeting a different cytokine but with similar structural features.
Uniqueness
Ensemble Compound 159 is unique due to its high binding affinity for IL-17A and its ability to inhibit the IL-17A–IL-17RA complex formation effectively. Its efficacy in various assays and potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C42H51ClN6O6 |
|---|---|
分子量 |
771.3 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52) |
InChI 键 |
HSTNEKZTSOZTDI-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


